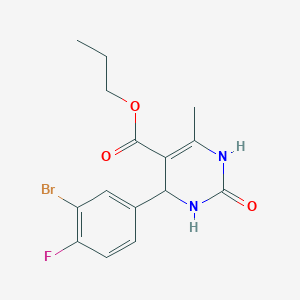

Propyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

説明

プロピル 4-(3-ブロモ-4-フルオロフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エステルは、様々な科学研究分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、臭素およびフッ素置換フェニル環、テトラヒドロピリミジンコア、プロピルエステル基を含む独特の構造を特徴としています。その独特の化学的特性は、化学、生物学、医学、および産業の研究者の関心の対象となっています。

特性

分子式 |

C15H16BrFN2O3 |

|---|---|

分子量 |

371.20 g/mol |

IUPAC名 |

propyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C15H16BrFN2O3/c1-3-6-22-14(20)12-8(2)18-15(21)19-13(12)9-4-5-11(17)10(16)7-9/h4-5,7,13H,3,6H2,1-2H3,(H2,18,19,21) |

InChIキー |

CZGUYVGSUXSCCT-UHFFFAOYSA-N |

正規SMILES |

CCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)F)Br)C |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

プロピル 4-(3-ブロモ-4-フルオロフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エステルの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、塩基の存在下で3-ブロモ-4-フルオロアニリンとエチルアセト酢酸を縮合させ、続いて環化およびエステル化反応を行うことです。反応条件には、多くの場合、エタノールやメタノールなどの溶媒と、p-トルエンスルホン酸などの触媒の使用が含まれます。

工業生産方法

この化合物の工業生産には、同様の合成ルートが使用される場合がありますが、より大規模になります。このプロセスは、収率と純度を最適化し、多くの場合、連続フロー反応器と自動化されたシステムを採用して、一貫した生産を確保します。高性能液体クロマトグラフィー(HPLC)などの品質管理手段を使用して、製品の純度を監視します。

化学反応の分析

科学研究への応用

プロピル 4-(3-ブロモ-4-フルオロフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エステルには、いくつかの科学研究への応用があります。

化学: より複雑な分子の合成や反応機構の研究のためのビルディングブロックとして使用されます。

生物学: この化合物は、その独特の構造により、生体分子と相互作用することができるため、生化学アッセイや創薬に役立ちます。

医学: 研究者は、特定の生物学的経路を調節する能力により、治療薬としての可能性を探索しています。

産業: 特に製薬および農薬分野で、新しい材料や化学プロセスの開発に使用されます。

科学的研究の応用

Propyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

Medicine: Researchers explore its potential as a therapeutic agent due to its ability to modulate specific biological pathways.

Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.

作用機序

類似の化合物との比較

類似の化合物

- 3-ブロモ-4-フルオロフェニルボロン酸

- 4-ブロモ-3-フルオロフェニルボロン酸

- 3-ブロモ-4-フルオロ桂皮酸

独自性

プロピル 4-(3-ブロモ-4-フルオロフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エステルは、類似の化合物にはあまり見られないテトラヒドロピリミジンコアのために際立っています。この独特の構造は、特定の研究用途に価値のある独特の化学的および生物学的特性をもたらします。

類似化合物との比較

Similar Compounds

- 3-Bromo-4-fluorophenylboronic acid

- 4-Bromo-3-fluorophenylboronic acid

- 3-Bromo-4-fluorocinnamic acid

Uniqueness

Propyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its tetrahydropyrimidine core, which is not commonly found in similar compounds. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。